(1E)-1-(3-nitrobenzylidene)-2-(propan-2-ylidene)hydrazine
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Overview
Description
3-Nitrobenzaldehyde (1-methylethylidene)hydrazone is an organic compound that features a nitro group meta-substituted to an aldehyde group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a derivative of 3-nitrobenzaldehyde, which is an aromatic compound commonly used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrobenzaldehyde (1-methylethylidene)hydrazone typically involves the reaction of 3-nitrobenzaldehyde with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of 3-nitrobenzaldehyde (1-methylethylidene)hydrazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The purification process may involve distillation and large-scale chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzaldehyde (1-methylethylidene)hydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 3-aminobenzaldehyde derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: 3-Nitrobenzoic acid
Reduction: 3-Aminobenzaldehyde
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
3-Nitrobenzaldehyde (1-methylethylidene)hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitrobenzaldehyde (1-methylethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzaldehyde: The parent compound, which lacks the hydrazone moiety.
4-Nitrobenzaldehyde: A structural isomer with the nitro group in the para position.
2-Nitrobenzaldehyde: Another isomer with the nitro group in the ortho position.
Uniqueness
3-Nitrobenzaldehyde (1-methylethylidene)hydrazone is unique due to the presence of the hydrazone moiety, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interactions that are not possible with the parent compound or its isomers.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
(E)-N-[(E)-(3-nitrophenyl)methylideneamino]propan-2-imine |
InChI |
InChI=1S/C10H11N3O2/c1-8(2)12-11-7-9-4-3-5-10(6-9)13(14)15/h3-7H,1-2H3/b11-7+ |
InChI Key |
VPBXJVBZUSVEFZ-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])C |
Canonical SMILES |
CC(=NN=CC1=CC(=CC=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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